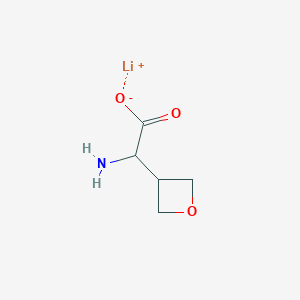

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate: is a chemical compound with the molecular formula C5H8LiNO3 It is a lithium salt of 2-amino-2-(oxetan-3-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate typically involves the reaction of 2-amino-2-(oxetan-3-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Oxidized derivatives of the oxetane ring.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme action and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of various diseases.

Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The oxetane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Lithium 2-(oxetan-3-yl)acetate: Similar structure but lacks the amino group.

Lithium 2-amino-2-(oxetan-3-yl)propionate: Similar structure with a propionate group instead of an acetate group.

Lithium 2-amino-2-(oxetan-3-yl)butyrate: Similar structure with a butyrate group instead of an acetate group.

Uniqueness: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is unique due to the presence of both the oxetane ring and the amino group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is an organolithium compound notable for its unique structural features, particularly the presence of an oxetane ring and an amino group. These structural components contribute to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Structural Characteristics

This compound has a chemical formula that includes a lithium ion (Li+), an amino group, and an oxetane ring. The oxetane moiety is a four-membered cyclic ether which can enhance the compound's reactivity and biological interactions due to its unique electronic properties. The amino group may further enhance biological activity by facilitating interactions with various biological targets through hydrogen bonding and other mechanisms.

The biological activity of lithium compounds is primarily attributed to their interaction with various molecular targets, particularly enzymes involved in critical signaling pathways. One significant mechanism involves the inhibition of glycogen synthase kinase 3 beta (GSK3B). Lithium competes with magnesium for binding sites on GSK3B, leading to altered phosphorylation states of numerous substrates involved in diverse cellular processes such as apoptosis, inflammation, and cellular stress responses .

Key Mechanisms:

- GSK3B Inhibition : Lithium inhibits GSK3B, influencing pathways related to cell survival and differentiation .

- Gene Expression Modulation : Lithium alters gene expression patterns significantly in brain cells, impacting multiple transcription factors regulated by GSK3B .

- Potential Neuroprotective Effects : The modulation of GSK3B activity may contribute to neuroprotective effects observed in various models of neurodegenerative diseases .

Biological Activity Studies

Research has indicated that lithium compounds exhibit mood-stabilizing properties, making them effective in treating bipolar disorder. The specific biological activity of this compound has been explored in several studies:

Case Study Findings:

- Mood Stabilization : Lithium's ability to stabilize mood has been well-documented, with studies showing efficacy in reducing manic episodes in bipolar disorder patients.

- Neuroprotective Properties : Research indicates that lithium can protect neurons from apoptosis and promote neurogenesis, potentially through GSK3B inhibition and modulation of signaling pathways associated with stress response .

- Cytotoxicity Against Cancer Cells : Some derivatives of lithium compounds have shown cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar lithium compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Lithium 2-amino-2-(oxetan-3-yl)acetate | Contains amino group; oxetane ring | Potential mood stabilization; GSK3B inhibition |

| Lithium 2-hydroxy-2-(oxetan-3-yl)acetate | Hydroxyl group addition | Increased solubility; may enhance reactivity |

| Lithium 2-(3-methyloxetan-3-yl)acetate | Methyl substitution on oxetane | Altered steric properties affecting reactivity |

Properties

Molecular Formula |

C5H8LiNO3 |

|---|---|

Molecular Weight |

137.1 g/mol |

IUPAC Name |

lithium;2-amino-2-(oxetan-3-yl)acetate |

InChI |

InChI=1S/C5H9NO3.Li/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);/q;+1/p-1 |

InChI Key |

NZNFJCYSWJGKBS-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1C(CO1)C(C(=O)[O-])N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.